![molecular formula C18H23NO2 B2501610 (2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid CAS No. 2173637-84-6](/img/structure/B2501610.png)

(2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

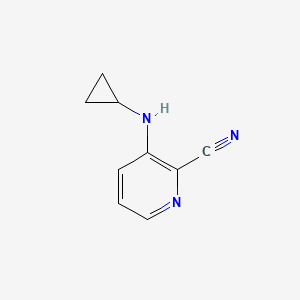

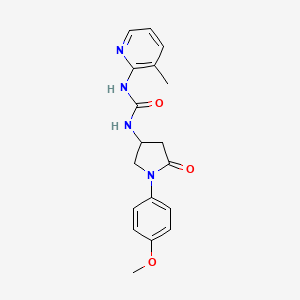

The compound “(2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid” is a complex organic molecule. It is a derivative of the compound (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid . This parent compound has a molecular formula of C9H15NO2 and a molecular weight of 169.22 . It is typically a white to pale yellow crystalline powder .

Physical And Chemical Properties Analysis

The parent compound, (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid, is a white to pale yellow crystalline powder . It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 .科学的研究の応用

Synthesis and Derivatization

- Efficient Synthesis for Peptide Incorporation : Oic and its enantiomer have been synthesized efficiently, allowing for the isolation of multigram quantities in enantiomerically pure form, suitable for use in peptide synthesis (Sayago et al., 2007).

- Alpha-Substituted Analogs : High yielding and selective alkylations of Oic derivatives have been achieved, providing access to alpha-substituted analogues while retaining configuration, crucial for peptide incorporation (Sayago et al., 2009).

Structural and Biochemical Applications

- Formation of Polyproline Structures : Oic has been used to form oligoproline structures, offering insights into the structural and energetic contributions of residues in these structures. This research has implications for understanding the stability and formation of polyproline II helices in biological contexts (Kubyshkin & Budisa, 2017).

- Exploring Hydrophobicity in Polyproline Helix : Studies on oligomeric peptides formed by Oic have investigated the hydrophobicity limits of the polyproline-II helix, demonstrating that it is compatible with nonpolar media. This research expands our understanding of polyproline-II structures in different environments (Kubyshkin & Budisa, 2018).

Methodological Innovations

Chiral HPLC Method Development : A novel HPLC method for the separation of Oic stereoisomers has been developed. This technique is significant for the synthesis of perindopril, an antihypertensive drug, demonstrating the utility of Oic in analytical chemistry (Sun et al., 2006).

Enhanced Synthetic Strategies : Improved strategies for the synthesis of enantiomerically pure Oic, particularly focusing on α-alkylation, have been developed. These methodologies are important for creating α-tetrasubstituted derivatives of Oic (Sayago et al., 2008).

特性

IUPAC Name |

(2S,3aS,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c20-18(21)17-13-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-3,6-9,15-17H,4-5,10-13H2,(H,20,21)/b9-6+/t15-,16-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVYMKWZHCOCEU-IWEMJTCJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2CC=CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C/C=C/C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-en-1-yl]-octahydro-1H-indole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~5~-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2501527.png)

![N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2501528.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2501533.png)

![2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2501537.png)

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2501540.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2501545.png)

![4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid](/img/structure/B2501546.png)